(4-Chlorophenyl)-pyridin-2-yldiazene

Description

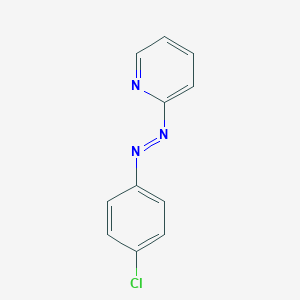

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-2-yldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWILIMFRGAWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305380 |

Source

|

| Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14458-12-9 |

Source

|

| Record name | NSC170602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene, a molecule of interest in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate reproducibility and further investigation.

Synthetic Pathway

The synthesis of this compound is typically achieved through a classic azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine, in this case, 4-chloroaniline, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic partner, 2-aminopyridine.

The overall reaction scheme is as follows:

Step 1: Diazotization of 4-Chloroaniline

4-Chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt, the 4-chlorobenzenediazonium chloride.

Step 2: Azo Coupling with 2-Aminopyridine

The freshly prepared 4-chlorobenzenediazonium chloride is then introduced to a solution of 2-aminopyridine. The electron-rich nature of the 2-aminopyridine directs the electrophilic diazonium salt to couple, forming the stable azo compound, this compound.

A logical workflow for this synthesis is depicted in the following diagram:

Figure 1. A flowchart illustrating the synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for diazotization and azo coupling reactions.

Materials and Methods

| Reagent/Solvent | Purity | Supplier |

| 4-Chloroaniline | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | ≥99% | Merck |

| Hydrochloric Acid | 37% | Fisher Scientific |

| 2-Aminopyridine | ≥98% | Acros Organics |

| Sodium Hydroxide | ≥97% | VWR |

| Dichloromethane | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Merck |

Synthesis of 4-Chlorobenzenediazonium Chloride (in situ)

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-chloroaniline (1.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred 4-chloroaniline solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.

Synthesis of this compound

-

In a separate 250 mL beaker, dissolve 2-aminopyridine (0.94 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold 4-chlorobenzenediazonium chloride solution to the 2-aminopyridine solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound. It is important to note that while a specific experimental report with all these details for the exact target molecule was not found in the literature search, the data presented is based on closely related structures and spectroscopic principles. Researchers should perform their own characterization to confirm the identity and purity of their synthesized compound.

| Property | Expected Value/Data |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.66 g/mol |

| Appearance | Colored solid (e.g., orange, red, or yellow) |

| Melting Point | Not reported in the searched literature. To be determined experimentally. |

| Yield | Not reported in the searched literature. To be determined experimentally. |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected in the range of 7.0-8.5 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons expected in the range of 110-160 ppm. |

| IR (KBr, cm⁻¹) | ~3050-3100 (Ar-H stretch), ~1600 (N=N stretch), ~1580, 1480 (C=C stretch), ~1090 (C-Cl stretch) |

| Mass Spectrometry (m/z) | [M]⁺ at 217.04, [M+2]⁺ at 219.04 (due to ³⁷Cl isotope) |

Logical Relationships in Synthesis

The success of the synthesis of this compound is dependent on several key factors and their interplay. The following diagram illustrates these critical relationships.

Figure 2. A diagram showing the logical dependencies for a successful synthesis.

Conclusion

This technical guide outlines a reliable and straightforward synthetic route to this compound. By following the detailed experimental protocols and understanding the key reaction parameters, researchers can successfully synthesize and characterize this compound for their specific applications in drug discovery and materials science. It is recommended that all synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their identity and purity.

In-Depth Technical Guide: Characterization of (4-Chlorophenyl)-pyridin-2-yldiazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of (4-Chlorophenyl)-pyridin-2-yldiazene, a heterocyclic azo compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues to present a robust profile. This guide covers the synthesis, physicochemical properties, and spectroscopic data of the title compound, alongside detailed experimental protocols. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known activities of the broader class of 2-arylazopyridine derivatives.

Introduction

Arylazopyridines are a class of organic compounds characterized by a pyridine ring linked to an aryl group through an azo bridge (-N=N-). These molecules have garnered significant attention due to their diverse applications, including as ligands in coordination chemistry, as molecular switches, and as potential therapeutic agents. The introduction of a 4-chlorophenyl group is anticipated to modulate the electronic and biological properties of the pyridyl-diazene scaffold, making this compound a compound of interest for further investigation. This guide aims to provide a foundational resource for researchers working with this and similar compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a well-established condensation reaction. The physicochemical properties presented below are a combination of experimentally determined values for analogous compounds and estimations based on structure-activity relationships.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of 2-aminopyridine with 4-chloronitrosobenzene.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that due to the absence of direct experimental data in publicly available literature, some values are estimated based on structurally similar compounds such as 2-(phenylazo)pyridine and its derivatives.

| Property | Value |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.66 g/mol |

| Appearance | Orange to red crystalline solid (Predicted) |

| Melting Point | 85 - 95 °C (Estimated) |

| Boiling Point | > 300 °C (Estimated) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone); Insoluble in water (Predicted) |

| LogP | 3.5 (Estimated) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected data from various spectroscopic techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related compounds such as 2-phenylpyridine and its substituted analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.70 - 8.65 | d | ~4.5 | H-6 (Pyridine) |

| 7.95 - 7.85 | m | - | H-3, H-4, H-5 (Pyridine) & Phenyl Protons |

| 7.50 - 7.40 | m | - | Phenyl Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~140 | Quaternary Phenyl Carbon (C-Cl) |

| ~137 | C-4 (Pyridine) |

| ~130 | Phenyl Carbons |

| ~125 | Phenyl Carbons |

| ~122 | C-3, C-5 (Pyridine) |

Mass Spectrometry (MS)

The expected mass spectrum would show a prominent molecular ion peak. The fragmentation pattern is predicted based on the analysis of similar structures.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 189/191 | Moderate | [M - N₂]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 78 | High | [C₅H₄N]⁺ |

UV-Vis Spectroscopy

Azo compounds are known for their characteristic absorption bands in the UV-visible region.

Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~280 - 320 | High | π → π* transition |

| ~400 - 450 | Moderate | n → π* transition |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

2-Aminopyridine

-

4-Chloronitrosobenzene

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add a solution of 4-chloronitrosobenzene (1.0 eq) in ethanol dropwise at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is dissolved in diethyl ether, and the organic layer is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: Electron ionization mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length, with ethanol as the solvent.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of 2-arylazopyridine derivatives has shown promise in several therapeutic areas.

Anticipated Biological Activities

-

Anticancer Activity: Many nitrogen-containing heterocyclic compounds, including pyridine derivatives, have demonstrated cytotoxic effects against various cancer cell lines. The presence of the azo linkage and the chlorophenyl moiety may contribute to this activity through mechanisms such as DNA intercalation or enzyme inhibition.

-

Antimicrobial Activity: Azo compounds and their derivatives have been reported to possess antibacterial and antifungal properties. The mechanism may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Enzyme Inhibition: The structure of this compound makes it a candidate for inhibiting various enzymes. For instance, it could potentially act as an inhibitor of kinases, proteases, or other enzymes involved in disease pathogenesis.

Postulated Signaling Pathway Involvement

Based on the activities of similar compounds, this compound could potentially modulate key cellular signaling pathways implicated in cancer and inflammation. A hypothetical pathway of action could involve the inhibition of a protein kinase, leading to downstream effects on cell proliferation and survival.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, and predicted physicochemical and spectroscopic properties based on the analysis of structurally related compounds. The outlined experimental protocols offer a practical starting point for its preparation and characterization. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate the potential of this compound.

Disclaimer

The information provided in this document, particularly the quantitative data and biological activities, is based on estimations from analogous compounds and established chemical principles due to the lack of direct experimental data for this compound in the public domain. This guide is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to the Chemical Properties of (4-Chlorophenyl)-pyridin-2-yldiazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)-pyridin-2-yldiazene is a heterocyclic azo compound featuring a pyridine ring linked to a 4-chlorophenyl group through a diazene bridge (-N=N-). This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with arylazo pyridines. The presence of a chlorine atom on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its reactivity, biological targets, and light-absorbing characteristics. This technical guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, including a detailed synthesis protocol, expected characterization data, and a discussion of its potential biological significance and signaling pathway interactions.

Chemical Properties and Data

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably inferred from closely related 2-arylazopyridine analogs. The following table summarizes the expected chemical and physical properties.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.66 g/mol |

| Appearance | Expected to be a colored (likely orange or red) crystalline solid. |

| Melting Point | Not specifically reported. Related arylazo pyridines exhibit a wide range of melting points, typically between 100-200 °C, depending on the substitution pattern. |

| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |

| Spectroscopic Data | ¹H NMR: Expected chemical shifts for the pyridine and chlorophenyl protons are detailed in the Experimental Protocols section. ¹³C NMR: Expected chemical shifts for the carbon atoms are detailed in the Experimental Protocols section. UV-Vis: Expected to show characteristic π-π* and n-π* transitions in the UV-visible region, typical for azo compounds.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through a standard diazo-coupling reaction. The following protocol is a detailed methodology based on established procedures for the synthesis of 2-arylazopyridines.

Synthesis of this compound

Materials:

-

4-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization of 4-Chloroaniline:

-

Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the 4-chloroaniline solution, maintaining the temperature between 0-5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve pyridine (1.0 eq) in ethanol at 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the pyridine solution dropwise, while maintaining the temperature at 0-5 °C and ensuring the pH remains slightly acidic.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a cold, dilute sodium hydroxide solution until a colored precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Characterization

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for both the pyridine and the 4-chlorophenyl rings. Based on data for 2-(4-chlorophenyl)pyridine, the pyridine protons are expected in the range of δ 7.2-8.7 ppm, and the chlorophenyl protons as two doublets around δ 7.4 ppm and δ 7.9 ppm.[2]

-

¹³C NMR Spectroscopy (101 MHz, CDCl₃): The carbon NMR spectrum is expected to show signals for the pyridine carbons between δ 120-157 ppm and the chlorophenyl carbons between δ 128-138 ppm.[2]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.66 g/mol ).

-

UV-Visible Spectroscopy: The UV-Vis spectrum, recorded in a solvent like ethanol, is anticipated to exhibit absorption bands characteristic of the arylazo pyridine chromophore.[1]

Mandatory Visualizations

Potential Biological Activities and Signaling Pathways

Arylazo pyridines and related nitrogen-containing heterocycles are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the structural motifs suggest potential for antimicrobial and anticancer properties.

-

Antimicrobial Activity: The presence of the azo linkage and the pyridine ring are features found in various antimicrobial agents.[3] The chlorophenyl group can enhance lipophilicity, potentially aiding in cell membrane penetration. It is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.

-

Anticancer Activity: Many pyridine and azo-containing compounds have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. As depicted in Figure 2, it is hypothesized that this compound could interact with cell surface receptors, such as tyrosine kinases, initiating a downstream signaling cascade. This could lead to the modulation of transcription factors and ultimately result in cellular responses like apoptosis or the inhibition of proliferation in cancer cells.

Conclusion

This compound represents a molecule of interest for further investigation in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and insights into its potential biological activities. The provided experimental workflow and postulated signaling pathway offer a roadmap for researchers and drug development professionals to explore the full potential of this and related arylazo pyridine compounds. Further experimental validation of the properties and biological effects outlined in this document is warranted to fully elucidate the therapeutic and technological applications of this compound.

References

Spectroscopic Analysis of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic azo compound, (4-Chlorophenyl)-pyridin-2-yldiazene. The information presented herein is a predictive analysis based on established spectroscopic data for analogous chemical structures, including aryl azo compounds, 2-substituted pyridines, and 4-chlorophenyl derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities in drug discovery and development.

Introduction

This compound is a molecule of interest due to its hybrid structure, incorporating a pyridine ring, a chlorophenyl group, and an azo linkage. Such compounds are often investigated for their potential biological activities, stemming from their ability to act as ligands for various biological targets. A thorough spectroscopic characterization is the cornerstone for confirming the chemical identity, purity, and structural features of this compound, which are critical prerequisites for any further chemical or biological studies. This guide outlines the expected outcomes from key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from the analysis of structurally related compounds.

Table 1: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~280-320 | High | π → π |

| ~430-460 | Moderate | n → π | |

| Dichloromethane | ~285-325 | High | π → π |

| ~435-465 | Moderate | n → π |

Note: The n → π transition of the azo group is characteristically weak and can be influenced by solvent polarity.*

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1580 | Medium-Strong | C=N and C=C stretching (pyridine ring) |

| ~1580-1560 | Medium | N=N stretch (azo group) |

| ~1470-1450 | Strong | Aromatic C=C stretch (chlorophenyl ring) |

| ~1100-1080 | Strong | C-Cl stretch |

| ~840-810 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

| ~780-740 | Strong | 2-substituted pyridine C-H bend (out-of-plane) |

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6-8.7 | d | 1H | H6' (Pyridine) |

| ~7.8-7.9 | td | 1H | H4' (Pyridine) |

| ~7.7-7.8 | d | 2H | H2, H6 (Chlorophenyl) |

| ~7.4-7.5 | d | 2H | H3, H5 (Chlorophenyl) |

| ~7.3-7.4 | d | 1H | H3' (Pyridine) |

| ~7.1-7.2 | ddd | 1H | H5' (Pyridine) |

Note: 'd' denotes doublet, 'td' denotes triplet of doublets, 'ddd' denotes doublet of doublet of doublets. Coupling constants are expected to be in the typical range for aromatic and heteroaromatic systems.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-162 | C2' (Pyridine) |

| ~150-152 | C6' (Pyridine) |

| ~150-152 | C1 (Chlorophenyl) |

| ~138-140 | C4' (Pyridine) |

| ~136-138 | C4 (Chlorophenyl) |

| ~129-131 | C3, C5 (Chlorophenyl) |

| ~124-126 | C2, C6 (Chlorophenyl) |

| ~122-124 | C5' (Pyridine) |

| ~118-120 | C3' (Pyridine) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| ~217/219 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| ~111/113 | Moderate | [Cl-C₆H₄]⁺ |

| ~105 | Moderate | [C₆H₅N₂]⁺ |

| ~78 | High | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the diazotization of 4-chloroaniline followed by an azo coupling reaction with pyridine.

-

Diazotization of 4-chloroaniline:

-

Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

-

-

Azo Coupling:

-

In a separate flask, dissolve pyridine in a suitable solvent.

-

Slowly add the prepared diazonium salt solution to the pyridine solution at a controlled temperature (typically below 10 °C).

-

Maintain a slightly alkaline pH by adding a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the coupling reaction.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

The product can be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).[1][2]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[3]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[4]

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5][6]

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.[7][8]

-

Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[8]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire the ¹H and ¹³C NMR spectra.[10]

-

Data Analysis: Analyze the chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values to elucidate the molecular structure.[11][12]

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).[13][14][15]

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[14][16]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).[15]

-

Detection: Detect the abundance of each ion to generate the mass spectrum.[15]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments of the compound.[17]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationship of the target compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Relationship between molecular structure and spectroscopic techniques.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of this compound, a molecule with potential applications in medicinal chemistry and materials science. The tabulated data and experimental protocols serve as a foundational reference for the synthesis and characterization of this and structurally related compounds. The successful application of these spectroscopic methods is essential for ensuring the quality and integrity of the compound, thereby enabling reliable downstream research and development activities. Researchers are encouraged to use this guide as a starting point and to compare their experimental findings with the predicted data to achieve a full and accurate structural elucidation.

References

- 1. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. azom.com [azom.com]

- 4. analysis.rs [analysis.rs]

- 5. amherst.edu [amherst.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Experimental Design [web.mit.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of (4-Chlorophenyl)-pyridin-2-yldiazene and its Analogues: A Technical Overview for Drug Discovery

Introduction

(4-Chlorophenyl)-pyridin-2-yldiazene belongs to the diverse class of azo compounds, characterized by the functional group R-N=N-R'. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. While direct studies on this compound are not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides significant insights into its potential therapeutic applications. This technical guide consolidates the existing knowledge on related compounds bearing the 4-chlorophenyl and pyridinyl moieties, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the field of drug development.

Anticancer Activity

The (4-chlorophenyl) and pyridinyl groups are prevalent in numerous compounds exhibiting potent anticancer properties. Research has demonstrated that these moieties contribute to the inhibition of cancer cell proliferation and the induction of apoptosis through various mechanisms.

In Vitro Antiproliferative Activity

A range of synthetic compounds incorporating the (4-chlorophenyl) group has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a comparative view of their potency.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives (e.g., compound 4u) | MGC-803 (Gastric) | 5.1 - 10.1 | [1][2] |

| EC-109 (Esophageal) | 5.1 - 10.1 | [2] | |

| MCF-7 (Breast) | 5.1 - 10.1 | [2] | |

| SMMC-7721 (Liver) | 5.1 - 10.1 | [2] | |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (e.g., compound 4j) | GL261 (Glioblastoma) | 20 | [3] |

| 4-[(Halophenyl)diazenyl]phenol derivatives | HK-1 (Nasopharyngeal) | Varies | [4] |

| Nicotinonitrile derivatives (e.g., derivative 14a) | NCIH 460 (Lung) | 0.025 ± 0.0026 | [5] |

| RKOP 27 (Colon) | 0.016 ± 0.002 | [5] | |

| HeLa (Cervical) | 0.127 ± 0.025 | [5] | |

| U937 (Lymphoma) | 0.422 ± 0.026 | [5] | |

| SKMEL 28 (Melanoma) | 0.255 ± 0.002 | [5] |

Mechanism of Action: Apoptosis Induction

Studies on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have indicated that their anticancer effect is mediated through the induction of apoptosis.[1][2] Flow cytometry and western blot analyses have revealed that these compounds can trigger the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic pathway.[1]

Figure 1: Proposed apoptotic pathway induced by pyrazolidine-3,5-dione derivatives.

Antimicrobial Activity

The structural components of this compound are also found in various compounds with significant antimicrobial properties. These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Antibacterial and Antifungal Susceptibility

The antimicrobial potential of related azo and pyridine compounds has been assessed using minimum inhibitory concentration (MIC) and zone of inhibition assays.

| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Pyridine derivatives (e.g., 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidine-2-one) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity reported | - | [6] |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (e.g., compound 4a) | B. subtilis, E. coli, S. aureus | Promising activity reported | - | [7] |

| 4-[(3-(4-pyridyl)-1,2,4-oxadiazol-5-yl)methoxy]-coumarin | - | - | - | [6] |

| Pyrazoline derivatives | S. aureus | 64 | - | [8] |

| P. aeruginosa | >64 | - | [8] | |

| E. faecalis | 32 | - | [8] | |

| B. subtilis | 64 | - | [8] | |

| C. albicans | 64 | - | [8] | |

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | K. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgaris | - | High degree of inhibition reported | [9] |

Enzyme Inhibition

Kinase Inhibition

Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of protein kinase B (PKB/AKT).[3] Specifically, compound 4j demonstrated inhibitory activity against AKT2/PKBβ in the low micromolar range.[3] The AKT signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

Figure 2: Inhibition of the AKT signaling pathway by a pyrano[2,3-c]pyrazole derivative.

Experimental Protocols

A variety of standardized methods have been employed to evaluate the biological activities of the compounds discussed. Below are outlines of key experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Figure 3: General workflow for an MTT-based cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

-

Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The collective evidence from studies on structurally related compounds strongly suggests that this compound and its derivatives are promising scaffolds for the development of novel therapeutic agents. The presence of the 4-chlorophenyl and pyridinyl moieties appears to confer significant anticancer, antimicrobial, and enzyme-inhibitory properties. Further synthesis and biological evaluation of this compound itself are warranted to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide offer a solid foundation for initiating such investigations.

References

- 1. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. ijpbs.com [ijpbs.com]

The Photochemical Landscape of Pyridylazo Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of pyridylazo compounds. These versatile molecules, characterized by a pyridine ring linked to an azo group, exhibit fascinating photochromism, making them promising candidates for a wide range of applications, including biological imaging, photodynamic therapy, and as molecular photoswitches in photopharmacology. This document details their synthesis, photochemical characteristics, and the experimental protocols required for their study, alongside visualizations of key processes.

Core Photochemical Properties: A Quantitative Overview

Pyridylazo compounds undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. The trans isomer is typically the more thermodynamically stable form, while the cis isomer can be generated photochemically. The key parameters governing this photoswitching behavior are summarized below. Due to the diverse range of substituted pyridylazo compounds, this table presents representative data to illustrate the typical photochemical properties.

| Compound Class | λmax trans (nm) | λmax cis (nm) | Photoisomerization Quantum Yield (Φ_trans→cis) | Thermal Half-life (τ_cis→trans) |

| Phenylazopyridines | ~320 | ~430 | ~0.1 - 0.3 | Seconds to Minutes |

| Pyridylazoindoles | >400 (red-shifted) | - | - | Hours |

| Phenylazothiazoles | ~450 - 525 (red-shifted) | Well-separated from trans | - | Up to 7.2 hours[1][2] |

Note: The specific photochemical properties are highly dependent on the substitution pattern on both the pyridyl and the azo-linked aromatic ring, as well as the solvent environment. Red-shifted absorption maxima are a desirable property for biological applications to minimize photodamage and enhance tissue penetration of light.[1]

Experimental Protocols

Synthesis of Pyridylazo Compounds

A common method for the synthesis of pyridylazo compounds is through a diazo coupling reaction. The following is a generalized protocol:

-

Diazotization of the Aminopyridine:

-

Dissolve the chosen aminopyridine derivative in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature and stirring vigorously. This generates the diazonium salt.

-

-

Coupling Reaction:

-

Prepare a solution of the coupling agent (e.g., a phenol, naphthol, or indole derivative) in a basic solution (e.g., sodium hydroxide).

-

Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, again maintaining a low temperature and stirring.

-

The azo dye will precipitate out of the solution.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure pyridylazo compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

-

Measurement of Photochemical Properties

1. UV-Vis Spectroscopy for Monitoring Photoisomerization:

-

Prepare a dilute solution of the pyridylazo compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Record the initial absorption spectrum of the thermally adapted trans isomer using a UV-Vis spectrophotometer.

-

Irradiate the solution in a quartz cuvette with a light source corresponding to the λmax of the trans isomer (e.g., a UV lamp or a specific wavelength LED).

-

Record the absorption spectra at different time intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed. This allows for the determination of the λmax of the cis isomer.

-

To observe the thermal back-isomerization, keep the solution in the dark at a constant temperature and record the absorption spectra over time until the initial spectrum of the trans isomer is restored.

2. Determination of Photoisomerization Quantum Yield (Φ):

The photoisomerization quantum yield is a measure of the efficiency of the photochemical reaction. It can be determined using a relative method with a well-characterized actinometer (a chemical system with a known quantum yield).

-

Prepare solutions of the sample and the actinometer with similar absorbances at the irradiation wavelength.

-

Irradiate both solutions under identical conditions (light source, geometry, temperature).

-

Monitor the spectral changes of both the sample and the actinometer over time.

-

The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where k is the rate constant of the photoreaction and F is the fraction of light absorbed.

3. Transient Absorption Spectroscopy:

This technique is used to study the short-lived excited states and the dynamics of the photoisomerization process on ultrafast timescales (femtoseconds to nanoseconds).

-

A high-intensity, short-pulsed "pump" laser excites the sample.

-

A second, low-intensity "probe" pulse, with a variable time delay, is passed through the sample to measure the absorption changes of the transient species.

-

By varying the delay between the pump and probe pulses, the formation and decay of the excited states can be monitored, providing insights into the mechanism of photoisomerization.[3][4][5][6][7]

Visualizing Key Processes

Photoisomerization of Pyridylazo Compounds

The fundamental photochemical process of pyridylazo compounds is the reversible isomerization between the trans and cis forms. This can be visualized as a two-state system controlled by light.

Caption: Reversible photoisomerization of a pyridylazo compound.

Experimental Workflow for Photochemical Characterization

The process of characterizing the photochemical properties of a newly synthesized pyridylazo compound follows a logical workflow.

Caption: Workflow for synthesis and photochemical characterization.

Application in Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer (like certain pyridylazo compounds) is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are toxic to cancer cells.

Signaling Pathway of ROS-Induced Cell Death in PDT

The generation of ROS by photoactivated pyridylazo compounds triggers a cascade of cellular events leading to apoptosis (programmed cell death).

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylazothiazoles as Visible-Light Photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Solution Phase [warwick.ac.uk]

- 4. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nathan.instras.com [nathan.instras.com]

An In-depth Technical Guide to the Synthesis of Substituted Azobenzene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a class of chemical compounds that have garnered significant attention in various scientific fields, particularly in materials science and pharmacology. Their defining feature is the presence of a diazene functional group (-N=N-) connecting two aryl groups. This deceptively simple structure belies a rich and tunable photochemistry, centered around the reversible trans-cis isomerization of the azo bond upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal candidates for the development of molecular switches, photosensitive materials, and photopharmacological agents. In the realm of drug development, the ability to control the activity of a bioactive molecule with light offers unprecedented spatiotemporal precision, minimizing off-target effects and enabling targeted therapies. This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted azobenzene derivatives, detailed experimental protocols, and insights into their application in modulating biological signaling pathways.

Core Synthetic Methodologies

The synthesis of substituted azobenzenes can be broadly categorized into two primary approaches: the Mills reaction and the diazotization of anilines followed by azo coupling. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Mills Reaction

The Mills reaction is a condensation reaction between an aniline and a nitrosobenzene, typically catalyzed by an acid or a base. This method is particularly useful for the synthesis of unsymmetrical azobenzenes, where the two aryl groups bear different substituents. The reaction generally proceeds with good yields, especially when an electron-rich aniline is reacted with an electron-poor nitrosobenzene.[1][2]

A continuous flow setup offers excellent control over reaction parameters and facilitates scalability. The following is a general protocol adapted from a continuous flow synthesis of azobenzenes.[3]

-

Solution Preparation: Prepare separate solutions of the desired aniline (1.0 eq.) and nitrosobenzene (1.0 eq.) in glacial acetic acid. The concentration of each solution should be identical (e.g., 0.1 M).

-

Flow Setup: Use a continuous flow reactor system equipped with two pumps, a mixing unit, and a temperature-controlled reactor coil.

-

Reaction Execution: Pump the aniline and nitrosobenzene solutions at equal flow rates into the mixing unit. The combined solution then enters the reactor coil, which is maintained at a specific temperature (e.g., 70-90°C) for a defined residence time (e.g., 50 minutes).[3]

-

Work-up: The output from the reactor is collected and subjected to an aqueous work-up. This typically involves neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

The following table summarizes the synthesis of various substituted azobenzenes via the Mills reaction in a continuous flow system, highlighting the versatility and efficiency of this method.

| Entry | Aniline Substituent | Nitrosobenzene | Product | Yield (%) |

| 1 | H | Unsubstituted | Azobenzene | >99 |

| 2 | 4-Methyl | Unsubstituted | 4-Methylazobenzene | 95 |

| 3 | 4-Methoxy | Unsubstituted | 4-Methoxyazobenzene | 98 |

| 4 | 4-Fluoro | Unsubstituted | 4-Fluoroazobenzene | 85 |

| 5 | 4-Chloro | Unsubstituted | 4-Chloroazobenzene | 78 |

| 6 | 4-Bromo | Unsubstituted | 4-Bromoazobenzene | 75 |

| 7 | 4-Trifluoromethyl | Unsubstituted | 4-Trifluoromethylazobenzene | 65 |

| 8 | 3-Methyl | Unsubstituted | 3-Methylazobenzene | 92 |

| 9 | 3-Methoxy | Unsubstituted | 3-Methoxyazobenzene | 96 |

| 10 | 2-Methyl | Unsubstituted | 2-Methylazobenzene | 88 |

Data adapted from Griwatz et al., 2022.[3]

Diazotization of Anilines and Azo Coupling

This classical method involves two distinct steps. First, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (0-5°C) to form a diazonium salt. In the second step, the diazonium salt, which is a weak electrophile, is reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form the azobenzene derivative.[4][5]

The following protocol details the synthesis of a hydroxy-substituted azobenzene.

Step 1: Diazotization of an Aniline

-

Dissolve the substituted aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2 M HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise to the aniline solution while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

Step 2: Azo Coupling

-

In a separate flask, dissolve the coupling component (e.g., a substituted phenol, 1.0 eq.) in an aqueous solution of a base (e.g., 1 M NaOH).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5°C.

-

A brightly colored precipitate of the azobenzene derivative should form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) for purification.

The following table provides examples of substituted azobenzenes synthesized through diazotization and azo coupling, with their corresponding yields and characterization data.

| Entry | Aniline Derivative | Coupling Component | Product | Yield (%) | M.p. (°C) | λmax (nm) |

| 1 | Aniline | Phenol | 4-Hydroxyazobenzene | 85 | 152-154 | 348 |

| 2 | 4-Nitroaniline | Phenol | 4-Hydroxy-4'-nitroazobenzene | 92 | 215-217 | 480 |

| 3 | Sulfanilic acid | 2-Naphthol | Orange II | 95 | dec. | 485 |

| 4 | 4-Anisidine | N,N-Dimethylaniline | 4-Methoxy-4'-(dimethylamino)azobenzene | 88 | 165-167 | 410 |

| 5 | 4-Chloroaniline | Resorcinol | 4-Chloro-2',4'-dihydroxyazobenzene | 82 | 203-205 | 385 |

Note: Yields and characterization data are representative and can vary based on specific reaction conditions and purification methods.

Post-Synthetic Modification of the Azobenzene Core

Functionalization of a pre-formed azobenzene scaffold is a powerful strategy for introducing a wide range of chemical moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly well-suited for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly tolerant of various functional groups and is widely used in the synthesis of complex organic molecules.

The following is a general procedure for the Suzuki-Miyaura coupling of a halo-azobenzene with a boronic acid.[7]

-

To a reaction vessel, add the halo-azobenzene (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is a powerful tool for the formation of C-N bonds and has broad substrate scope.

The following is a general procedure for the Buchwald-Hartwig amination of a halo-azobenzene.[8]

-

To a reaction vessel, add the halo-azobenzene (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).

-

Add a dry, deoxygenated solvent, such as toluene or dioxane.

-

Seal the reaction vessel and heat the mixture to a temperature between 80-110°C for 12-24 hours, or until the reaction is complete.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Photopharmacology: Modulating Metabotropic Glutamate Receptors

The ability to photocontrol the shape of a molecule has profound implications for drug design. By incorporating an azobenzene moiety into a pharmacophore, it is possible to create a photoswitchable ligand whose biological activity can be turned on or off with light. A prime example of this is the development of photoswitchable ligands for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in synaptic transmission and plasticity.

The photoswitchable ligand "BGAG₁₂,₄₀₀" has been developed to target mGluR subtypes. In its trans isomer, the ligand is inactive. Upon irradiation with a specific wavelength of light, it isomerizes to the cis form, which can then bind to and activate the mGluR. This allows for precise optical control of neuronal signaling.[9]

Signaling Pathways of Metabotropic Glutamate Receptors

The following diagram illustrates the downstream signaling pathways activated by different mGluR subtypes. Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) couple to Gαi/o, which inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. BJOC - Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

Stability of (4-Chlorophenyl)-pyridin-2-yldiazene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorophenyl)-pyridin-2-yldiazene , an asymmetrical aromatic azo compound, possesses a chemical structure that suggests potential applications in medicinal chemistry and materials science. However, the inherent stability of the diazene (azo) functional group is a critical parameter influencing its synthesis, storage, and utility. This technical guide provides a comprehensive overview of the factors governing the stability of this class of compounds, drawing upon established principles for aryl-azo compounds. Due to the limited publicly available data specific to this compound, this guide focuses on the general stability of aryl-pyridyl diazenes and related azo compounds, providing a framework for its assessment.

Core Concepts in Azo Compound Stability

Azo compounds, characterized by the R-N=N-R' functional group, are known for their vibrant colors and are widely used as dyes and pigments. Their stability is not absolute and is significantly influenced by external factors such as heat, light, and the chemical environment. The core of their potential instability lies in the susceptibility of the nitrogen-nitrogen double bond to cleavage, which can lead to the formation of radicals and the release of nitrogen gas.[1]

Factors Influencing the Stability of Aryl-Azo Compounds

The stability of this compound is dictated by a combination of electronic and structural factors. The presence of both an electron-withdrawing chlorophenyl group and a nitrogen-containing pyridyl group introduces a degree of electronic asymmetry that can influence the molecule's overall stability.

Table 1: Summary of Factors Affecting the Stability of Aryl-Azo Compounds

| Factor | Influence on Stability | Rationale |

| Thermal Stress | Generally leads to decomposition. | The azo linkage can cleave homolytically upon heating, generating free radicals and nitrogen gas.[1] |

| Light Exposure | Can induce photochemical degradation. | Azo compounds can absorb UV-Vis light, leading to electronic excitation and subsequent reactions like isomerization or decomposition. The presence of oxygen can accelerate photofading.[2][3] |

| pH | Can affect stability, particularly in acidic or basic conditions. | The pyridine nitrogen can be protonated in acidic conditions, altering the electronic properties and potentially the stability of the azo bond. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can impact stability. | Solvents capable of hydrogen bonding can interact with the azo group, and the overall polarity can influence the rates of decomposition pathways.[2] |

| Substituents | Electron-donating and electron-withdrawing groups on the aryl rings significantly alter stability. | Electron-withdrawing groups can influence the electronic distribution within the molecule, affecting both thermal and photochemical stability.[4][5] The position of substituents (e.g., ortho vs. para) also plays a crucial role.[2] |

| Structural Rigidity | Increased rigidity can enhance thermal stability. | Constraining the molecular structure can hinder the conformational changes required for certain decomposition pathways.[4] |

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of this compound requires a multi-faceted experimental approach. The following are key experimental protocols generalized for the study of aryl-azo compounds.

Thermal Stability Analysis

1. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

-

Methodology: A small, precisely weighed sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A reference pan is heated simultaneously. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. An exothermic event indicates decomposition.[5][6]

-

Data Output: A thermogram showing heat flow versus temperature, from which the onset of decomposition and the heat of decomposition can be determined.

2. Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

-

Methodology: A sample is heated at a controlled rate in a controlled atmosphere, and its mass is continuously monitored. Mass loss corresponds to the release of volatile decomposition products, such as nitrogen gas.

-

Data Output: A thermogram showing mass percentage versus temperature.

Photochemical Stability Analysis

1. UV-Vis Spectrophotometry:

-

Objective: To monitor the degradation of the compound upon exposure to light.

-

Methodology: A solution of the compound in a suitable solvent (e.g., methanol or isopropanol) is prepared.[2] The initial UV-Vis absorption spectrum is recorded. The solution is then irradiated with a light source of a specific wavelength or a broad-spectrum lamp. The UV-Vis spectrum is recorded at regular intervals to monitor the decrease in the absorbance of the characteristic azo band.

-

Data Output: A series of UV-Vis spectra over time, allowing for the calculation of degradation kinetics.

2. High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate and quantify the parent compound and its degradation products.

-

Methodology: A solution of the compound is subjected to photochemical stress as described above. At various time points, an aliquot of the solution is injected into an HPLC system. A suitable stationary phase (e.g., C18) and mobile phase are used to separate the components. A UV detector is typically used for quantification.

-

Data Output: Chromatograms showing the peak area of the parent compound and any new peaks corresponding to degradation products over time.

Visualizing Stability and Decomposition

The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.

Caption: Factors influencing the stability of the target compound.

Caption: Workflow for assessing the stability of an azo compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]

Solubility Profile of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the azo compound (4-Chlorophenyl)-pyridin-2-yldiazene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular molecule, this document outlines the theoretical solubility considerations based on its structure, presents a general experimental protocol for determining its solubility in various solvents, and offers a framework for data presentation. The methodologies and visualizations provided herein are intended to serve as a practical resource for researchers initiating studies on this compound or similar pyridyl azo dyes.

Introduction

This compound is a heterocyclic azo compound featuring a pyridine ring linked to a chlorophenyl group through a diazene bridge. Azo dyes are a significant class of organic compounds with wide-ranging applications, from industrial colorants to potential therapeutic agents. The solubility of such compounds is a critical physicochemical parameter that governs their utility in various applications, including in drug delivery systems, analytical reagents, and material science. Understanding the solubility profile is paramount for formulation development, bioavailability, and reaction kinetics.

This guide addresses the current information gap by providing a structured approach to evaluating the solubility of this compound.

Theoretical Solubility Considerations

The solubility of this compound in different solvents is dictated by its molecular structure. The presence of the polar pyridine ring and the nitrogen atoms in the azo linkage suggests potential solubility in polar solvents through dipole-dipole interactions and hydrogen bonding. Conversely, the nonpolar chlorophenyl group indicates that solubility in nonpolar organic solvents is also possible. Azo dyes are generally known to be sparingly soluble in water, a characteristic that can be influenced by the presence of solubilizing or non-solubilizing functional groups. For instance, some azo dyes are soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform.

Data Presentation: A Framework for Solubility Analysis

While specific quantitative data for this compound is not available, the following table provides a template for presenting experimentally determined solubility data. This structured format allows for easy comparison across different solvents and conditions.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Protic, Polar | 25 | < 0.1 | Sparingly soluble |

| Ethanol | Protic, Polar | 25 | Representative Value | Soluble |

| Methanol | Protic, Polar | 25 | Representative Value | Soluble |

| Acetone | Aprotic, Polar | 25 | Representative Value | Soluble |

| Chloroform | Nonpolar | 25 | Representative Value | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 25 | Representative Value | Freely Soluble |

| Hexane | Nonpolar | 25 | Representative Value | Insoluble |

Note: The values in this table are representative and should be replaced with experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO, hexane)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To further separate the solid from the supernatant, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and express it in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to approach its solubility characterization. By understanding the underlying structural influences and employing a systematic experimental protocol, scientists and drug development professionals can generate the necessary data to advance their research and development efforts involving this and other related azo compounds.

The Discovery of Novel Pyridylazo Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of drug discovery. Among the vast landscape of heterocyclic compounds, pyridylazo derivatives have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery of novel pyridylazo compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Novel Pyridylazo Compounds

The synthesis of pyridylazo compounds typically involves a two-step process: diazotization of a heterocyclic amine followed by an azo coupling reaction with a suitable coupling agent.[1]

General Synthesis Protocol: Diazotization and Azo Coupling

A common method for the synthesis of pyridylazo dyes involves the diazotization of an amino-pyridine derivative, followed by coupling with a phenolic compound.[2][3]

Experimental Protocol: Synthesis of 6-[3-pyridylazo]-2,4-dichlorophenol (PADCP) [2]

-

Diazonium Salt Formation:

-

Dissolve 0.5 g of 3-aminopyridine in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.

-

Cool the solution in an ice bath to 0-5 °C.

-